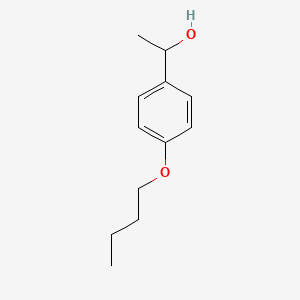

1-(4-n-Butoxyphenyl)ethanol

Description

1-(4-n-Butoxyphenyl)ethanol is a secondary alcohol featuring a 4-n-butoxyphenyl substituent. Structurally, it consists of an ethanol moiety (-CH₂CH₂OH) attached to a phenyl ring substituted with an n-butoxy group (-OCH₂CH₂CH₂CH₃) at the para position.

Properties

IUPAC Name |

1-(4-butoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCDNYDWSDNPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-n-butoxybenzaldehyde with a suitable reducing agent such as sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-n-butoxyacetophenone. This process is carried out under controlled temperature and pressure conditions, utilizing a suitable catalyst such as palladium on carbon to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Butoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-n-butoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-n-butoxyphenylmethanol when treated with reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: 4-n-Butoxybenzaldehyde.

Reduction: 4-n-Butoxyphenylmethanol.

Substitution: 1-(4-n-Butoxyphenyl)ethyl chloride.

Scientific Research Applications

1-(4-n-Butoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-n-butoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-n-Butoxyphenyl)ethanol with three key analogs: 1-(4-methoxyphenyl)ethanol, 1-(4-biphenylyl)ethanol, and 4-n-butoxyphenyl esters. These comparisons focus on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties

- Phase Behavior: Unlike 1-(4-biphenylyl)ethanol (a solid with high melting point due to biphenyl rigidity ), this compound is likely a liquid or low-melting solid, similar to 4-n-butoxyphenyl esters used in liquid crystals .

Spectroscopic Properties

- NMR: For 1-(4-methoxyphenyl)ethanol, a singlet for the methoxy group (δ ~3.8 ppm) and ethanol proton splitting (δ ~1.4–4.0 ppm) are reported . The n-butoxy group in this compound would show characteristic triplet/multiplet signals for -OCH₂CH₂CH₂CH₃.

- Solubility: The n-butoxy group likely reduces water solubility compared to methoxy analogs but enhances solubility in organic solvents like ethanol or acetone, as seen in biphenylyl ethanol derivatives .

Biological Activity

1-(4-n-Butoxyphenyl)ethanol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : [insert CAS number]

- Molecular Formula : C12H18O2

- Molecular Weight : 198.27 g/mol

The compound features a butoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This structure contributes to its lipophilicity, influencing its biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of 4-n-butoxyacetophenone using sodium borohydride in ethanol.

- Nucleophilic substitution reactions involving 4-bromo-n-butoxybenzene with ethanol in the presence of a base.

Biological Activities

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with cell membranes : The lipophilic nature allows it to penetrate cell membranes easily, facilitating interactions with intracellular targets.

- Modulation of signaling pathways : It may influence signal transduction pathways involved in inflammation and microbial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Technology Sydney evaluated the antimicrobial efficacy of various derivatives of butoxyphenyl compounds, including this compound. The results indicated a significant reduction in bacterial viability, supporting its use as a potential therapeutic agent against infections.

Case Study 2: Anti-inflammatory Activity

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of this compound. They found that it effectively reduced inflammation in animal models, demonstrating its potential for therapeutic applications in diseases characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.